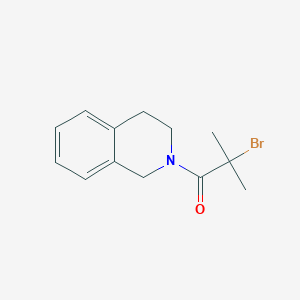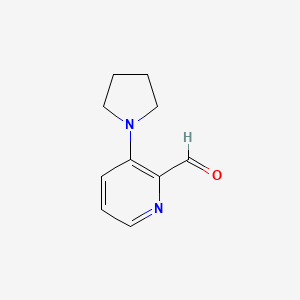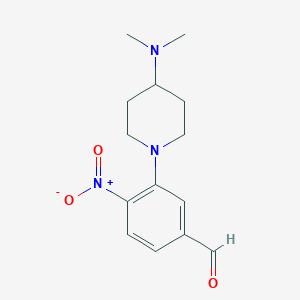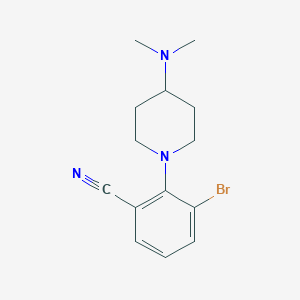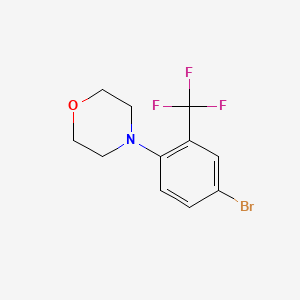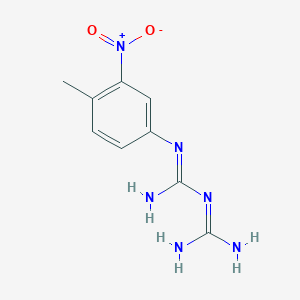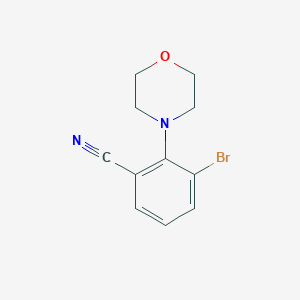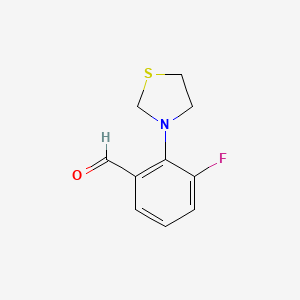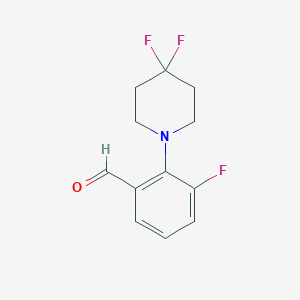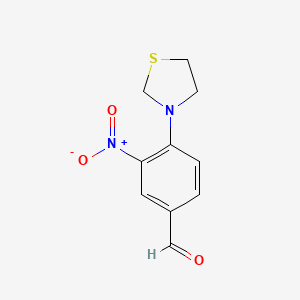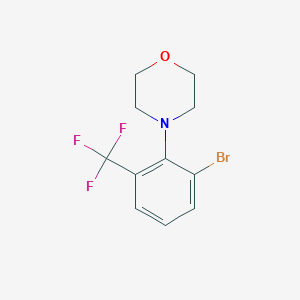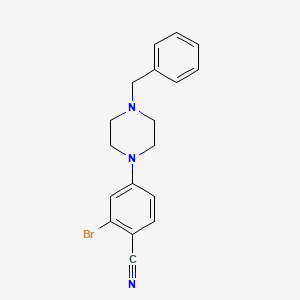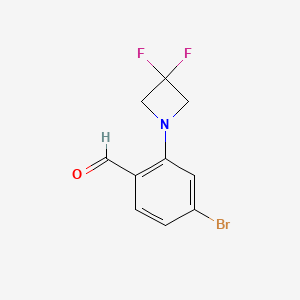![molecular formula C14H14FNO4 B1402077 5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1379811-57-0](/img/structure/B1402077.png)
5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
“5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a synthetic chemical product. It is used as a pharmaceutical intermediate, pharma material, fine chemical, reagent for synthesis, intermediate for synthesis and pharma application, synthetic organic chemistry, medicinal chemistry, research chemical, R&D chemical, biotechnology, pesticide and dye intermediates .
Molecular Structure Analysis
The IUPAC name for this compound is “5-[(2-fluoro-4-methylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione”. Its SMILE string is "Cc1ccc(NC=C2C(=O)OC©©OC2=O)c(F)c1" .Wissenschaftliche Forschungsanwendungen
Fluorescence Imaging and Diagnosis
Recent research highlights the use of methylene blue, a compound with some structural resemblance to the chemical , for fluorescence imaging in surgical settings. It is used for intraoperative fluorescent imaging to enhance the visualization of ureters, the identification of the parathyroid gland, imaging pancreatic tumors, detecting breast cancer tumor margins, and for sentinel node biopsies in breast cancer. Its fluorescent properties are leveraged to aid surgeons in real-time during procedures, showcasing its potential in medical diagnostics and surgical applications (Cwalinski et al., 2020).
Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), play a significant role in cancer treatment. These compounds, including their synthesis and application, have been extensively reviewed for their contributions to precision medicine. Their mode of action, involving the inhibition of thymidylate synthase and impacting RNA- and DNA-modifying enzymes, underlines the broader potential of fluorinated compounds in oncology, suggesting areas where the targeted compound might find application (Gmeiner, 2020).
Synthetic Methodology Development
Research into practical syntheses of complex molecules highlights the continuous need for innovative approaches in chemical synthesis. Studies on the synthesis of methylene-bis(benzotriazole) and 2-Fluoro-4-bromobiphenyl offer insights into the challenges and solutions in synthesizing structurally complex molecules. These studies may parallel the synthesis challenges and strategies applicable to the compound , demonstrating the importance of green chemistry and practical methodologies in the chemical industry (Gu et al., 2009; Qiu et al., 2009).
Alzheimer's Disease Imaging
Amyloid imaging in Alzheimer's disease has become a crucial tool in understanding the disease's progression and in the development of treatment strategies. The use of specific imaging ligands, such as PIB and FDDNP, for PET scans has significantly advanced our ability to diagnose and monitor Alzheimer's disease, suggesting potential research applications for related compounds in neurodegenerative disease imaging (Nordberg, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[(2-fluoro-4-methylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4/c1-8-4-5-11(10(15)6-8)16-7-9-12(17)19-14(2,3)20-13(9)18/h4-7,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXCLYGKQCPNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1401995.png)
